![molecular formula C20H18N4O3 B5586054 methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate involves multiple steps including condensation, hydrazonoyl chloride reactions, and coupling reactions. These processes result in compounds with diversified biological activities and are characterized using techniques like NMR spectroscopy and X-ray crystallography (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography, showing complex hydrogen-bonded structures forming sheets or chains. These structures exhibit polarized molecular-electronic configurations critical for their chemical reactivity and interaction with other molecules (Portilla et al., 2007).
Chemical Reactions and Properties
Compounds in this family engage in various chemical reactions, forming complexes with metals or undergoing cyclization. These reactions are significant for synthesizing new chemical entities with potential biological applications. The functional groups in these compounds, such as the pyrazole and benzoate groups, play crucial roles in these reactions (Asegbeloyin et al., 2014).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are determined through analytical methods. These properties are influenced by the molecular structure and the type of hydrogen bonds formed within the crystal lattice (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are a direct result of the compound's molecular architecture and electronic distribution. The presence of different substituents on the phenyl ring and the pyrazole moiety significantly impacts these properties, influencing their potential use in various chemical and biological contexts (Asegbeloyin et al., 2014).
properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-3-7-15(8-4-13)17-11-18(23-22-17)19(25)24-21-12-14-5-9-16(10-6-14)20(26)27-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGOZTOWDIHHOD-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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